Di-tert-butyldichlorostannane

Catalog No.
S1518556
CAS No.
19429-30-2
M.F
C8H18Cl2Sn
M. Wt
303.84 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-butyldichlorostannane

CAS Number

19429-30-2

Product Name

Di-tert-butyldichlorostannane

IUPAC Name

ditert-butyltin(2+);dichloride

Molecular Formula

C8H18Cl2Sn

Molecular Weight

303.84 g/mol

InChI

InChI=1S/2C4H9.2ClH.Sn/c2*1-4(2)3;;;/h2*1-3H3;2*1H;/q;;;;+2/p-2

InChI Key

PEGCFRJASNUIPX-UHFFFAOYSA-L

SMILES

CC(C)(C)[Sn](C(C)(C)C)(Cl)Cl

Canonical SMILES

CC(C)(C)[Sn+2]C(C)(C)C.[Cl-].[Cl-]

Precursor for Tin-Based Materials:

DtBu2SnCl serves as a versatile precursor for synthesizing diverse tin-based materials with tailored properties. The tin-chlorine bond readily undergoes reactions, allowing the attachment of various functional groups or the formation of new tin-containing structures. For instance, researchers have employed DtBu2SnCl to prepare:

  • Stannane derivatives: These molecules possess tin-carbon bonds and exhibit interesting optoelectronic properties, making them potential candidates for applications in organic light-emitting diodes (OLEDs) and solar cells .
  • Metal-organic frameworks (MOFs): These porous materials with well-defined structures can be constructed using DtBu2SnCl as a source of tin centers. The resulting MOFs can be tailored for applications in gas storage, catalysis, and drug delivery .

Radical Chain Transfer Agent:

DtBu2SnCl can act as a radical chain transfer agent (RCTA) in various polymerization reactions. RCTAs control the growth of polymer chains by transferring active radical species between them. This ability allows researchers to synthesize polymers with specific molecular weights, architectures, and functionalities, crucial for tailoring material properties in diverse applications .

Research on Organotin Chemistry:

DtBu2SnCl serves as a valuable tool for studying fundamental aspects of organotin chemistry. Its well-defined structure and reactivity enable researchers to investigate various aspects, including:

  • Bonding behavior of tin: Studies involving DtBu2SnCl contribute to the understanding of how tin interacts with other elements and forms chemical bonds .
  • Reaction mechanisms: DtBu2SnCl's participation in various reactions allows researchers to elucidate reaction mechanisms and gain insights into organotin reactivity patterns .

Di-tert-butyldichlorostannane is an organotin compound with the chemical formula C8H18Cl2Sn\text{C}_8\text{H}_{18}\text{Cl}_2\text{Sn}. It consists of a tin atom bonded to two tert-butyl groups and two chlorine atoms. This compound is notable for its potential applications in organic synthesis and as a reagent in various

, primarily involving nucleophilic substitution due to the presence of chlorine atoms. It can react with various nucleophiles, such as alcohols and amines, leading to the formation of organotin derivatives. Additionally, it can undergo hydrolysis in the presence of water, resulting in the formation of di-tert-butyltin hydroxide and hydrochloric acid .

Di-tert-butyldichlorostannane can be synthesized through several methods:

  • Direct Chlorination: The reaction of tert-butanol with tin(IV) chloride under controlled conditions can yield di-tert-butyldichlorostannane.
  • Grignard Reaction: The introduction of tert-butyl groups can also be achieved via Grignard reagents reacting with tin dichloride.
  • Transmetalation: This method involves the exchange of metal centers, typically using a preformed organotin compound and a chlorinated tert-butyl derivative .

Di-tert-butyldichlorostannane finds applications primarily in organic synthesis as a reagent for introducing tert-butyl groups into various substrates. Its utility extends to:

  • Synthesis of Organotin Compounds: It serves as a precursor for synthesizing more complex organotin derivatives.
  • Catalysis: The compound may act as a catalyst in specific organic reactions due to its ability to stabilize reactive intermediates.
  • Material Science: It has potential applications in developing polymer materials due to its organotin structure, which can impart unique properties .

Several compounds share structural or functional similarities with di-tert-butyldichlorostannane. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Di-tert-butyl peroxideOrganic peroxideUsed as a radical initiator; stable at high temperatures .
Di-tert-butyl dicarbonatePyrocarbonateCommonly used for protecting amines in organic synthesis .
Di-tert-butyl azodicarboxylateAzo compoundUtilized in Mitsunobu reactions; acts as an oxidizing agent .
Di-n-butyl dichlorostannaneOrganotinSimilar reactivity but less sterically hindered than di-tert-butyl derivatives .

Di-tert-butyldichlorostannane's uniqueness lies in its steric bulk provided by the tert-butyl groups, enhancing stability and influencing reactivity patterns compared to other organotin compounds. Its specific applications in organic synthesis further distinguish it from similar compounds.

Hydrogen Bond Acceptor Count

2

Exact Mass

303.980759 g/mol

Monoisotopic Mass

303.980759 g/mol

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (90.48%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

19429-30-2

Dates

Modify: 2023-08-15

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